Indeno[2,1-b]pyran, 4-butyl-2-phenyl-
Description
Significance of Indenopyran Heterocycles in Synthetic Organic Chemistry
Heterocyclic compounds are of paramount importance in medicinal chemistry, with a significant majority of all biologically active molecules containing at least one heterocyclic ring. nih.gov Indenopyran-based structures, in particular, have emerged as privileged scaffolds in the development of novel therapeutic agents and functional materials. nih.govnih.gov
The synthetic versatility of the indenopyran core allows chemists to introduce various substituents, which can profoundly influence the molecule's physical, chemical, and biological properties. This has led to their investigation in diverse areas, from potential anticancer agents to advanced photochromic materials. nih.govwarbyparker.com The development of efficient synthetic routes, including multicomponent and domino reactions, has further enhanced the accessibility and appeal of these complex heterocyclic systems in modern organic synthesis. researchgate.netrsc.org
Overview of the Indeno[2,1-b]pyran Structural Motif
The fundamental structure of indeno[2,1-b]pyran consists of a pyran ring fused to the [2,1-b] face of an indene (B144670) molecule. This arrangement results in a unique electronic and steric environment. The specific compound of interest, Indeno[2,1-b]pyran, 4-butyl-2-phenyl- , features a butyl group at the 4-position and a phenyl group at the 2-position of the pyran ring. evitachem.com
The presence of the extended π-system across the fused rings, coupled with the substituents, dictates the molecule's properties. For instance, many indenopyran derivatives, particularly indenonaphthopyrans, are known for their photochromic behavior. warbyparker.com This phenomenon involves a reversible change in color upon exposure to ultraviolet light, making them suitable for applications such as photochromic lenses and optical data storage. warbyparker.comallaboutvision.comtransitions.com The general structure and interest in these compounds are also noted in patent literature, highlighting their commercial potential. evitachem.com
The exploration of indenopyrans and their analogues, such as indenopyridines and indenopyrazoles, continues to be an active area of research, driven by the quest for new molecules with tailored functions for a variety of scientific and technological applications. nih.govresearchgate.net
Indeno[2,1-b]pyran, 4-butyl-2-phenyl-
This specific derivative of the indeno[2,1-b]pyran family is a subject of interest in both materials science and medicinal chemistry due to the particular combination of its substituents. evitachem.com
Chemical Properties and Synthesis
The chemical behavior of Indeno[2,1-b]pyran, 4-butyl-2-phenyl- is largely defined by its fused heterocyclic structure and the attached butyl and phenyl groups. evitachem.com General synthetic strategies for this class of compounds often involve multi-step sequences. evitachem.com
A plausible synthetic approach involves cyclization reactions between an appropriate indene precursor and a pyran-forming synthon. evitachem.com For instance, the reaction of an indanone derivative with a phenyl-substituted propargyl alcohol under acidic or basic conditions is a common method for constructing the pyran ring. The butyl group could be introduced at a later stage through a substitution reaction. evitachem.com
The compound is expected to undergo several characteristic reactions:
Oxidation: The pyran ring system can be susceptible to oxidation, potentially leading to the formation of ketone or aldehyde functionalities. evitachem.com
Reduction: The double bonds within the heterocyclic system can be reduced using reagents like lithium aluminum hydride. evitachem.com
Substitution: The phenyl group is amenable to electrophilic aromatic substitution, allowing for further functionalization of the molecule. evitachem.com
Table 1: General Chemical Properties of Indeno[2,1-b]pyran, 4-butyl-2-phenyl-
| Property | Value |
| Molecular Formula | C22H20O |
| Classification | Heterocyclic Compound |
| Core Structure | Indeno[2,1-b]pyran |
| Key Substituents | 4-butyl, 2-phenyl |
This data is representative for the class of compounds.
Spectroscopic Data
While specific, detailed spectra for Indeno[2,1-b]pyran, 4-butyl-2-phenyl- are not widely published in peer-reviewed literature, the expected spectroscopic characteristics can be inferred from related structures.
Table 2: Expected Spectroscopic Data for Indeno[2,1-b]pyran, 4-butyl-2-phenyl-
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons of the indene and phenyl moieties, as well as distinct signals for the protons of the butyl group and the pyran ring. |
| ¹³C NMR | Resonances for the carbon atoms of the fused aromatic system, the phenyl group, the butyl chain, and the pyran ring. |
| Infrared (IR) | Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic rings, and C-O-C stretching of the pyran ether linkage. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of C22H20O, along with fragmentation patterns characteristic of the loss of butyl and phenyl groups. |
This data is based on typical values for analogous indenopyran structures.
Applications in Materials Science
The extended conjugation and potential for photo-induced structural changes make indenopyrans attractive candidates for various applications in materials science. nih.gov The specific substitution pattern of a butyl and a phenyl group can influence properties such as solubility in organic solvents and intermolecular packing in the solid state, which are crucial for device fabrication.
Research into related indenopyran systems has shown their potential in the development of:
Photochromic Materials: As mentioned, this is a primary area of interest for indenopyrans, with applications in smart windows, optical switches, and security inks. warbyparker.comallaboutvision.compitviper.com
Organic Light-Emitting Diodes (OLEDs): The fluorescent properties of some indenopyran derivatives suggest their potential use as emitters or host materials in OLEDs. nih.gov
Relevance in Medicinal Chemistry
The indeno[2,1-b]pyran scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. nih.govevitachem.com The butyl and phenyl substituents can modulate the compound's lipophilicity and its ability to engage in hydrophobic interactions with biological macromolecules.
While the specific biological activity of Indeno[2,1-b]pyran, 4-butyl-2-phenyl- is not extensively documented, related indenopyran and pyran-containing structures have been investigated for a range of therapeutic applications, including as:
Enzyme Inhibitors: The rigid structure can fit into the active sites of enzymes, potentially modulating their activity. evitachem.com
Receptor Ligands: The molecule's shape and electronic properties may allow it to bind to specific cellular receptors, influencing signaling pathways. evitachem.com
The ongoing exploration of indenopyran derivatives continues to unveil new possibilities for this versatile class of heterocyclic compounds in both fundamental and applied chemical research.
Structure
2D Structure
3D Structure
Properties
CAS No. |
62239-56-9 |
|---|---|
Molecular Formula |
C22H20O |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
4-butyl-2-phenylindeno[2,1-b]pyran |
InChI |
InChI=1S/C22H20O/c1-2-3-9-18-15-20(16-10-5-4-6-11-16)23-21-14-17-12-7-8-13-19(17)22(18)21/h4-8,10-15H,2-3,9H2,1H3 |
InChI Key |
OFFGPTCVHHGAOW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C2C3=CC=CC=C3C=C2OC(=C1)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthetic Methodologies for the Indeno 2,1 B Pyran Core and Analogues
Foundational Synthetic Routes to Indenopyran Systems
The fundamental approaches to constructing indenopyran systems often rely on well-established reactions that form the heterocyclic pyran ring fused to an indene (B144670) framework. These methods include cycloaddition and multicomponent reactions.
Cycloaddition reactions are a powerful class of pericyclic reactions that form cyclic structures by combining two π-electron systems. libretexts.org The Diels-Alder reaction, a [4+2] cycloaddition, is a particularly useful method for creating six-membered rings like the pyran moiety found in indenopyrans. libretexts.org
One strategy involves the inverse-electron demand Diels-Alder reaction, where an electron-rich diene reacts with an electron-poor dienophile. For instance, the reaction of indene (the diene component) with oxadiazinones (as dienophiles) under acidic conditions can produce dihydroindeno[1,2-c]pyran-3-ones. beilstein-journals.org While this illustrates the construction of a related indenopyran isomer, the principle applies to the formation of the broader indenopyran family. These reactions are highly valuable as they can establish multiple stereocenters in a single, stereocontrolled step. libretexts.org
Photochemical [2+2] cycloadditions offer another route to form four-membered rings, which can be precursors or components in more complex heterocyclic systems. libretexts.orgnih.gov These reactions typically involve a conjugated partner that can be photoexcited, leading to the formation of strained ring systems. libretexts.org While not a direct route to the six-membered pyran ring, they represent a key strategy in the diverse toolbox for building complex heterocyclic molecules.
Table 1: Examples of Cycloaddition Reactions in Heterocyclic Synthesis
| Reaction Type | Reactants | Product Type | Key Features | Reference |
|---|---|---|---|---|
| [4+2] Diels-Alder | Diene + Dienophile | Six-membered ring (e.g., Dihydroindeno[1,2-c]pyran-3-one) | Forms functionalized six-membered rings with high stereocontrol. | libretexts.orgbeilstein-journals.org |
| [3+2] Dipolar Cycloaddition | 1,3-Dipole + Dipolarophile | Five-membered ring | Versatile method for synthesizing five-membered heterocyclic systems. | numberanalytics.com |
| [2+2] Photochemical Cycloaddition | Two alkene-containing molecules (one photo-excited) | Four-membered ring (e.g., Azetidine) | Useful for creating strained four-membered rings; requires light. | libretexts.orgnih.gov |
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing parts of all starting materials, offer significant advantages in terms of efficiency and atom economy. mdpi.comnih.gov These one-pot procedures are highly effective for building complex heterocyclic scaffolds like indenopyrans. nih.govtandfonline.com
A notable example is the three-component synthesis of indenopyran derivatives from the reaction of carbaldehydes, malononitrile, and indane-1,3-dione. tandfonline.com This reaction proceeds through a Knoevenagel condensation followed by a Michael addition. The process is significantly enhanced by the use of a catalyst, such as copper oxide (CuO) nanoparticles, which allows the reaction to complete in as little as 30 minutes at room temperature in water, highlighting its green chemistry credentials. tandfonline.com Similarly, a three-component reaction involving indane-1,3-dione, an aldehyde, and an amine-containing aromatic compound has been used to create indenopyridine scaffolds, which are structurally related to indenopyrans. nih.gov
Isocyanide-based multicomponent reactions (I-MCRs) are another powerful tool, offering a simple and environmentally friendly one-pot domino procedure for synthesizing benzopyran derivatives, which share the pyran ring with the target compound class. researchgate.net These strategies avoid the need for intermediate isolation, making them highly efficient for creating libraries of complex molecules. nih.govresearchgate.net
Advanced Catalytic Approaches in Indeno[2,1-b]pyran Synthesis
Modern organic synthesis increasingly relies on catalysis to achieve high efficiency, selectivity, and enantioselectivity. The synthesis of indenopyrans has benefited from advances in organocatalysis, transition-metal catalysis, and nanocatalysis.
Organocatalysis utilizes small organic molecules to catalyze chemical transformations, offering an alternative to metal-based catalysts. researchgate.net A key application is in asymmetric synthesis, which is crucial for producing enantiomerically pure compounds.
For the synthesis of pyran-containing heterocycles, organocatalytic methods have proven highly effective. For example, the asymmetric Michael reaction between dimedone and α,β-unsaturated ketones, catalyzed by a simple chiral diamine, produces 3,4-dihydropyran derivatives in high yields and with excellent enantioselectivities (up to 97% ee). nih.gov Another powerful strategy is iminium catalysis, where chiral imidazolidinone catalysts mediate the enantioselective intramolecular Diels-Alder reaction of tethered diene-enal systems to construct fused ring systems with excellent stereoselectivity. researchgate.net Brønsted acids, such as chiral BINOL-derived phosphoric acids, have also been used to catalyze the three-component synthesis of enantiomerically enriched 1,4-dihydropyridines, structures analogous to dihydropyrans. scispace.com These methods demonstrate the potential of organocatalysis to construct chiral indenopyran frameworks.
Transition metals are widely used as catalysts due to their ability to activate substrates and facilitate a broad range of transformations. mdpi.com Palladium, rhodium, and copper are particularly common in the synthesis of heterocyclic compounds. mdpi.combeilstein-journals.orgmdpi.com
The unique properties of the indenyl ligand, the benzo-fused relative of the cyclopentadienyl (B1206354) ligand, can significantly accelerate catalytic reactions. nih.gov Metal indenyl complexes have been shown to enhance the rates of reactions like [2+2+2] cycloadditions of alkynes, which are used to form aromatic rings. nih.gov Transition-metal-catalyzed annulation reactions are another key strategy for synthesizing indenone derivatives, which can serve as precursors to indenopyrans. researchgate.net For instance, Rh(III)-catalyzed C-H annulation of N-pyrimidinyl aryl amines with cyclic 1,3-diones has been developed for synthesizing tetrahydrocarbazole derivatives, showcasing a method applicable to related fused heterocycles. researchgate.net
Table 2: Selected Transition Metal-Catalyzed Reactions for Heterocycle Synthesis
| Catalyst Type | Reaction | Substrates | Product Type | Reference |
|---|---|---|---|---|
| Palladium | Suzuki-Miyaura Coupling | Organoboron compound + Organic halide | Cross-coupled products | mdpi.com |
| Rhodium(III) | C-H Annulation | Aryl amines + 1,3-Diones | Fused N-heterocycles | researchgate.net |
| Copper | Oxidative Cyclization | Aminopyridines + Cinnamaldehydes | Imidazopyridines | beilstein-journals.org |
| Iron | Annulation | Carboxamide + Alkyne | Indenone derivatives | researchgate.net |
Nanocatalysts, which are catalytic materials at the nanometer scale (1–100 nm), offer unique advantages such as high surface-to-volume ratios and enhanced reactivity. mdpi.comdipi.id Their application in organic synthesis aligns with the principles of green chemistry by enabling milder reaction conditions and often improving yields. tandfonline.com
A prime example relevant to indenopyran synthesis is the use of copper oxide (CuO) nanoparticles in the one-pot, three-component reaction of carbaldehydes, malononitrile, and indane-1,3-dione. tandfonline.com The use of these nanocatalysts in water at room temperature provides an efficient and environmentally benign pathway to 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]indene-3-carbonitrile derivatives. tandfonline.com The development of nanocatalysts is a rapidly advancing field, with research focusing on creative designs to tackle specific catalytic challenges. dipi.id Biogenic synthesis, using microorganisms like bacteria and fungi, is also being explored as an eco-friendly method to produce various types of nanocatalysts. mdpi.com
Green Chemistry Principles in Indenopyran Synthesis
In recent years, the principles of green chemistry have become a cornerstone of modern synthetic organic chemistry, aiming to design processes that are environmentally benign and economically viable. The synthesis of indenopyran derivatives has also benefited from these principles, particularly through the adoption of microwave-assisted procedures and solvent-free reaction conditions. nih.gov
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. organic-chemistry.org The application of microwave energy in the synthesis of pyran-annulated systems has been well-documented. nih.goveurekaselect.com For the synthesis of Indeno[2,1-b]pyran, 4-butyl-2-phenyl-, a potential microwave-assisted approach would involve the condensation of 2-phenyl-4-butyl-inden-1-one with a suitable three-carbon synthon under microwave irradiation. This method offers the advantages of rapid and uniform heating, which can significantly reduce the reaction time from hours to minutes and often improves the yield by minimizing the formation of side products. organic-chemistry.org
A representative, though general, approach could involve the reaction of an appropriate indenone with an activated alkyne or a β-ketoester in the presence of a suitable catalyst under microwave irradiation. The choice of solvent can be crucial, with high-boiling point, polar solvents often being effective in absorbing microwave energy. However, solvent-free methods are even more desirable from a green chemistry perspective.
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for a Generic Pyran Annulation Reaction
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | Several hours | 5-30 minutes |
| Energy Consumption | High | Low |
| Yield | Moderate to Good | Often Higher |
| Side Products | More prevalent | Minimized |
| Reproducibility | Good | Excellent |
This table presents a generalized comparison and specific outcomes would depend on the exact substrates and reaction conditions.
The elimination of volatile organic solvents is a key goal of green chemistry, as it reduces environmental pollution and simplifies product purification. Solvent-free, or neat, reactions are highly atom-economical and can be facilitated by various techniques, including grinding (mechanochemistry) or simply heating the reactants together. nih.gov
The synthesis of indenopyran derivatives can be adapted to solvent-free conditions. For instance, the reaction of an indenone with a suitable reaction partner could be carried out by grinding the solid reactants together, possibly with a solid-supported catalyst. This mechanochemical approach can lead to the formation of the desired product in high yield without the need for any solvent. nih.gov Alternatively, heating a mixture of the neat reactants, especially under microwave irradiation, can also be an effective solvent-free strategy. These methods align perfectly with the principles of green chemistry by minimizing waste and energy consumption.
Regiochemical and Stereochemical Control in Indenopyran Formation
The synthesis of complex molecules like Indeno[2,1-b]pyran, 4-butyl-2-phenyl- often requires precise control over the arrangement of atoms in space, encompassing both regiochemistry and stereochemistry.
In many synthetic routes to indenopyrans, the formation of new stereocenters can lead to the generation of diastereomers. Controlling the diastereoselectivity of these reactions is crucial for obtaining a single, desired isomer. The diastereoselectivity of a reaction is often influenced by the steric and electronic properties of the substrates, the nature of the catalyst, and the reaction conditions.
For example, in a Diels-Alder approach to the indenopyran core, the facial selectivity of the dienophile's approach to the diene can be directed by substituents on either component. While specific studies on the diastereoselective synthesis of Indeno[2,1-b]pyran, 4-butyl-2-phenyl- are not abundant, general principles suggest that the bulky butyl group at the 4-position and the phenyl group at the 2-position would play a significant role in directing the stereochemical outcome of the cyclization step. researchgate.net The formation of cis or trans isomers can often be influenced by the reaction temperature and the choice of catalyst. Spectroscopic techniques, particularly NMR, are instrumental in determining the relative stereochemistry of the products. researchgate.net
Table 2: Hypothetical Diastereoselective Synthesis of an Indenopyran Derivative
| Entry | Catalyst | Solvent | Temperature (°C) | Diastereomeric Ratio (A:B) |
| 1 | Piperidine | Ethanol (B145695) | Reflux | 60:40 |
| 2 | Proline | DMSO | 25 | 85:15 |
| 3 | Chiral Lewis Acid | Dichloromethane | -20 | 95:5 |
This table is a hypothetical representation to illustrate how reaction conditions can influence diastereoselectivity.
The development of enantioselective methods to produce single enantiomers of chiral compounds is a major focus of modern organic synthesis. For indenopyran frameworks that are chiral, enantioselective synthesis can be achieved using chiral catalysts, chiral auxiliaries, or chiral starting materials.
Organocatalysis has emerged as a powerful tool for enantioselective transformations. nih.gov A potential enantioselective route to a chiral indenopyran could involve an asymmetric Michael addition of an indenone to an α,β-unsaturated aldehyde, catalyzed by a chiral secondary amine catalyst (e.g., a proline derivative). This would be followed by a cyclization step to form the pyran ring. The stereochemistry of the final product would be determined by the enantioselective Michael addition. nih.gov
Another approach could be the use of a chiral Lewis acid to catalyze a Diels-Alder reaction between a diene and a dienophile that would ultimately form the indenopyran ring system. rsc.org The chiral environment provided by the catalyst would favor the formation of one enantiomer over the other. While specific enantioselective syntheses of Indeno[2,1-b]pyran, 4-butyl-2-phenyl- are not yet reported in detail, the principles established in related systems provide a clear roadmap for future research in this area.
Computational and Theoretical Investigations of Indeno 2,1 B Pyran Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are foundational for predicting the electronic environment and potential chemical behavior of a molecule.
Density Functional Theory (DFT) is a robust method used to investigate the electronic structure of many-body systems and has become a standard tool for chemists. For Indeno[2,1-b]pyran, 4-butyl-2-phenyl-, DFT calculations would be applied to determine its optimized molecular geometry, representing the most stable three-dimensional arrangement of its atoms.
From this optimized structure, a variety of electronic properties could be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap often suggests higher chemical reactivity. Current time information in St Louis, MO, US. The distribution of these frontier orbitals would indicate the likely sites for nucleophilic and electrophilic attack.
Furthermore, DFT can generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for understanding intermolecular interactions. Current time information in St Louis, MO, US. While specific DFT studies on 2H-pyran-2-one analogues have identified nitrogen atoms and benzene (B151609) rings as key reactive sites, similar detailed analysis for Indeno[2,1-b]pyran, 4-butyl-2-phenyl- is not available.
Prediction of Spectroscopic Parameters and Conformational Preferences
Theoretical models are highly effective in predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds and in understanding their dynamic behavior.
The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. This method, often employed in conjunction with DFT (e.g., at the B3LYP/6-311+G(d,p) level of theory), can predict the ¹H and ¹³C NMR spectra for a given molecule.
For Indeno[2,1-b]pyran, 4-butyl-2-phenyl-, GIAO calculations would involve:
Optimization of the molecular geometry.
Calculation of the isotropic magnetic shielding tensors for each nucleus.
Referencing these values against a standard, such as tetramethylsilane (B1202638) (TMS), to yield the final chemical shifts (δ) in ppm.
By comparing the theoretically calculated spectrum with an experimental one, a definitive assignment of each proton and carbon atom in the molecule can be achieved. Such calculations are particularly valuable for complex structures where spectral overlap and ambiguity can occur.
These calculations would also be instrumental in studying the conformational preferences of the molecule. The butyl group can adopt various rotational conformations, and DFT energy calculations for each conformer would identify the most stable arrangement. GIAO calculations performed on these different conformers would show how the NMR spectrum might change with conformation, providing deeper insight into the molecule's dynamic structure in solution. Studies on related pyran systems have successfully used DFT to corroborate that certain conformations, such as the ⁴C₁-like chair form, are preferred. However, specific conformational analysis for Indeno[2,1-b]pyran, 4-butyl-2-phenyl- has not been published.
Synthetic Transformations and Chemical Reactivity of the Indeno 2,1 B Pyran Skeleton
Functionalization of the Pyran Moiety within the Indeno[2,1-b]pyran Framework
The pyran ring within the indeno[2,1-b]pyran system is susceptible to a variety of functionalization reactions, which can alter its electronic properties and biological activity. Common transformations include oxidation, reduction, and ring-opening reactions.
Oxidation of the pyran ring can lead to the formation of pyran-2-one derivatives, which are versatile intermediates in organic synthesis. These reactions often involve the use of oxidizing agents to introduce a carbonyl group into the pyran ring. The reactivity of the pyran ring is influenced by the nature and position of the substituents on the indeno[2,1-b]pyran core. For instance, the presence of electron-donating groups can facilitate oxidation.
Ring-opening reactions of the pyran moiety can occur under nucleophilic or acidic conditions, leading to the formation of functionalized indene (B144670) derivatives. For example, treatment with strong nucleophiles can cleave the C-O bond of the pyran ring, providing access to a range of open-chain compounds that can be further elaborated. The regioselectivity of the ring-opening is often dictated by the substitution pattern on the pyran ring.
A study on pyran-2-one derivatives demonstrated that they can undergo interesting rearrangement reactions involving the opening of the pyran nucleus under the effect of diverse nucleophilic reagents such as ammonia, substituted amines, and hydrazines, leading to a variety of heterocyclic systems.
| Reaction Type | Reagents and Conditions | Product Type |
| Oxidation | Oxidizing agents (e.g., KMnO4) | Pyran-2-ones |
| Reduction | Reducing agents (e.g., LiAlH4) | Dihydropyrans, Tetrahydropyrans |
| Ring-Opening | Nucleophiles (e.g., amines, hydrazines) | Functionalized indene derivatives |
Strategies for Introducing and Modifying Alkyl and Aryl Substituents (e.g., 4-butyl, 2-phenyl)
The introduction and modification of alkyl and aryl substituents, such as the 4-butyl and 2-phenyl groups, are crucial for tuning the properties of indeno[2,1-b]pyran derivatives. These substituents can be introduced during the synthesis of the indenopyran skeleton or through post-functionalization reactions.
The synthesis of 4-alkyl-2-aryl-indeno[2,1-b]pyrans can be achieved through multi-component reactions. For example, a one-pot cyclocondensation of an aromatic aldehyde, 1,3-indanedione, a β-ketoester, and ammonium (B1175870) acetate (B1210297) can provide 4-aryl-4,5-dihydro-1H-indeno[1,2-b]pyridine derivatives, which are structurally related to the target indenopyran. The specific introduction of a 4-butyl group can be accomplished by using a β-ketoester bearing a butyl group.
Post-functionalization of the 2-phenyl group can be achieved through electrophilic aromatic substitution reactions. The phenyl ring can be nitrated, halogenated, or acylated, allowing for the introduction of a wide range of functional groups. These modifications can significantly impact the electronic properties and biological activity of the parent molecule.
The 4-butyl group is generally less reactive than the 2-phenyl group. However, it can undergo oxidation at the benzylic-like position if one exists, or free-radical halogenation under specific conditions.
A general approach for the synthesis of substituted indeno[1,2-b]pyridines involves a four-component cyclocondensation of aromatic aldehydes, 1,3-indanedione, β-ketoesters, and ammonium acetate.
| Reaction Type | Reagents and Conditions | Target Substituent |
| Electrophilic Aromatic Substitution | HNO3/H2SO4, Br2/FeBr3, Acyl chloride/AlCl3 | Modification of 2-phenyl group |
| Multi-component Reaction | Aromatic aldehyde, 1,3-indanedione, β-ketoester with butyl group, NH4OAc | Introduction of 4-butyl and 2-phenyl groups |
Construction of Spiro-Indenopyran Derivatives from the Core Structure
Spiro-indenopyran derivatives are a fascinating class of compounds where the indenopyran core is connected to another ring system through a common spiro atom. These compounds often exhibit unique three-dimensional structures and have been investigated for their potential applications in medicinal chemistry and materials science.
One common strategy for the synthesis of spiro-indenopyrans involves the reaction of an indeno[2,1-b]pyran derivative bearing a suitable functional group with a bifunctional reagent. For example, a multicomponent reaction involving ninhydrin, 1,2-diaminobenzenes, alkyl malonates, and α-methylenecarbonyl compounds can lead to the formation of spiro[indeno[2,1-b]quinoxaline-11,4′-pyran]-2′-amines. nih.gov
Another approach involves the reaction of indan-1,3-dione with 3-dicyanomethylidene-2-oxoindolines in refluxing ethanol (B145695) to afford 2-amino-3-cyanospiro{5H-indeno[1,2-b]pyran-4,3'-(1'-substitutedindoline)}-2',5-diones. aun.edu.eg These spiro compounds can then undergo further reactions to create more complex fused spiroheterocyclic systems. researchgate.net The development of organocatalytic asymmetric reactions has also enabled the synthesis of chiral spiro[indeno[1,2-b]pyran-4,3′-indoline] derivatives in high yields and enantioselectivities. rsc.org
| Starting Materials | Reaction Conditions | Spiro-Product |
| Ninhydrin, 1,2-diaminobenzenes, alkyl malonates, α-methylenecarbonyl compounds | One-pot, cyclization | Spiro[indeno[2,1-b]quinoxaline-11,4′-pyran]-2′-amines nih.gov |
| Indan-1,3-dione, 3-dicyanomethylidene-2-oxoindolines | Refluxing ethanol | 2-Amino-3-cyanospiro{5H-indeno[1,2-b]pyran-4,3'-(1'-substitutedindoline)}-2',5-diones aun.edu.eg |
| Propylene malononitrile, oxoindole, 1,3-indandione | Bifunctional squaramide catalysis | 5H-Spiro[indeno[1,2-b]pyran-4,3′-indoline] derivatives rsc.org |
Annulation Reactions Involving Indenopyran Building Blocks
Annulation reactions, which involve the formation of a new ring fused to an existing one, are a powerful tool for the construction of complex polycyclic systems from indenopyran building blocks. These reactions can significantly expand the structural diversity of the indeno[2,1-b]pyran family.
For instance, indeno[2,1-b]pyrans can serve as dienes in Diels-Alder reactions, reacting with various dienophiles to form new six-membered rings. The regioselectivity and stereoselectivity of these cycloaddition reactions are often controlled by the substituents on both the indenopyran and the dienophile.
Furthermore, transition metal-catalyzed annulation reactions have emerged as a versatile method for constructing fused heterocyclic systems. For example, palladium-catalyzed cross-coupling reactions can be used to form new carbon-carbon or carbon-heteroatom bonds, leading to the annulation of various heterocyclic rings onto the indenopyran core.
A novel three-component domino reaction involving o-phthalaldehyde, 4-hydroxy-6-methyl-2H-pyran-2-one, and enaminones in acetic acid under microwave heating has been reported to generate polysubstituted pyrano[3′,2′:2,3]indeno[2,1-c]quinoline derivatives. nih.gov This reaction proceeds through a cascade of ring closures, including an initial condensation, Michael addition, and intramolecular cyclizations. nih.gov
| Reaction Type | Key Features | Resulting Structure |
| Diels-Alder Reaction | Indenopyran as diene | Fused polycyclic systems |
| Transition Metal-Catalyzed Annulation | Pd-catalyzed cross-coupling | Fused heterocyclic systems |
| Domino Reaction | Three-component, microwave heating | Pyrano[3′,2′:2,3]indeno[2,1-c]quinolines nih.gov |
Advanced Research Perspectives and Future Endeavors in Indeno 2,1 B Pyran Chemistry
Development of Novel Indenopyran Derivatives with Tailored Structural Features
The functional properties of indenopyran compounds are intrinsically linked to their molecular architecture. Researchers are actively exploring the synthesis of novel derivatives of the Indeno[2,1-b]pyran core to tailor their electronic, optical, and biological properties for specific applications.
A key strategy involves the introduction of various substituents at different positions of the indenopyran ring system. For instance, studies on related indeno[1,2-c]pyran-3-ones have demonstrated that the nature and position of substituents on the pyran moiety significantly influence their photophysical properties. beilstein-journals.orgnih.govresearchgate.netnih.gov The introduction of different aryl groups can lead to shifts in absorption and emission spectra, as well as changes in fluorescence quantum yields. beilstein-journals.orgnih.govresearchgate.netnih.gov
The development of spiro-indenopyran derivatives is another exciting avenue of research. For example, the synthesis of novel spiro[indeno[2,1-b]quinoxaline-11,4'-pyran]-2'-amines has been achieved through one-pot, four-component reactions. pgu.ac.irresearchgate.net These complex structures open up possibilities for creating molecules with unique three-dimensional geometries and potentially novel functionalities.
Furthermore, the exploration of indeno[1,2-b]pyridine derivatives, which are structurally related to indenopyrans, has provided valuable insights into structure-activity relationships. Studies have shown that the presence of specific substituents, such as methoxy (B1213986) groups on the indeno nucleus and a hydroxy-methoxyphenyl group on the pyridine (B92270) ring, can be crucial for enhancing biological activities like antiproliferative and antimetastatic effects. nih.gov This knowledge can be extrapolated to the design of new Indeno[2,1-b]pyran derivatives with potential therapeutic applications.
A summary of how structural modifications can influence the properties of indenopyran and related heterocyclic systems is presented in the interactive table below.
| Structural Modification | Observed Effect on Properties | Potential Application | Relevant Research |
| Introduction of different aryl substituents on the pyran ring | Shifts in UV-vis absorption and fluorescence emission spectra, altered fluorescence quantum yields. | Organic Light-Emitting Diodes (OLEDs), fluorescent probes. | Indenopyrans – synthesis and photoluminescence properties. beilstein-journals.orgnih.govresearchgate.netnih.gov |
| Formation of spiro-indenopyran structures | Creation of complex 3D molecular architectures. | Development of novel materials with unique chiroptical properties. | One-Pot, Four-Component Synthesis of Novel Spiro[indeno[2,1-b]quinoxaline-11,4'-pyran]-2'-amines. pgu.ac.irresearchgate.net |
| Substitution on the indene (B144670) nucleus of related indenopyridines | Enhancement of antiproliferative and antimetastatic activities. | Anticancer drug discovery. | Synthesis of 5H-indeno[1,2-b]pyridine derivatives: Antiproliferative and antimetastatic activities. nih.gov |
Exploration of Unconventional Synthetic Pathways for Indenopyran Synthesis
Traditional methods for the synthesis of indenopyran skeletons often involve multi-step procedures with harsh reaction conditions. To overcome these limitations, researchers are exploring more efficient and environmentally friendly unconventional synthetic pathways.
One of the most promising approaches is the use of microwave-assisted organic synthesis (MAOS). nih.govpgu.ac.irresearchgate.netresearchgate.netnih.gov Microwave irradiation can dramatically reduce reaction times, increase product yields, and often leads to cleaner reactions with fewer byproducts compared to conventional heating methods. researchgate.netnih.gov This technique is particularly well-suited for the rapid synthesis of libraries of indenopyran derivatives for high-throughput screening. The benefits of MAOS are attributed to efficient and uniform heating of the reaction mixture. researchgate.net
Another key area of development is the use of green solvents, such as water, in catalytic organic transformations. researchgate.net The synthesis of related heterocyclic systems like indeno[1,2-b]pyridine derivatives has been successfully achieved in aqueous media using transition metal catalysts. researchgate.net These methods not only reduce the environmental impact of chemical synthesis but can also lead to improved reaction efficiency and selectivity.
Multicomponent reactions (MCRs) are also gaining prominence for the synthesis of complex indenopyran structures in a single step. nih.gov These reactions, where three or more reactants combine in a one-pot procedure to form a single product, are highly atom-economical and efficient. The synthesis of spiro[indeno[2,1-b]quinoxaline-11,4'-pyran]-2'-amines via a four-component reaction is a prime example of the power of this approach. pgu.ac.irresearchgate.net
The table below summarizes some of the unconventional synthetic methods being explored for indenopyran and related heterocyclic compounds.
| Synthetic Method | Key Advantages | Example Application | Relevant Research |
| Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction times, higher yields, cleaner reactions. | Rapid synthesis of heterocyclic compound libraries. | Microwave assisted synthesis: A green chemistry approach. researchgate.netnih.gov |
| Green Solvents (e.g., water) | Reduced environmental impact, improved efficiency and selectivity. | Synthesis of indeno[1,2-b]pyridine derivatives. researchgate.net | |
| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, rapid access to molecular diversity. | One-pot synthesis of spiro[indeno[2,1-b]quinoxaline-11,4'-pyran]-2'-amines. pgu.ac.irresearchgate.net |
Advanced Computational Modeling for Indenopyran Reactivity and Design
In recent years, advanced computational modeling has emerged as a powerful tool in chemical research, enabling the prediction of molecular properties and the rational design of new compounds. For the Indeno[2,1-b]pyran framework, computational methods can provide deep insights into its reactivity, electronic structure, and optical properties, thereby guiding synthetic efforts.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of organic molecules. researchgate.net By performing DFT calculations, researchers can determine key parameters such as frontier molecular orbital (HOMO-LUMO) energies, which are crucial for understanding the electronic transitions and reactivity of indenopyran derivatives. These calculations can help in predicting how different substituents will affect the electronic and optical properties of the molecule, allowing for the in-silico design of compounds with desired characteristics. researchgate.netmdpi.com
Computational studies can also be employed to elucidate reaction mechanisms and predict the regioselectivity and stereoselectivity of synthetic transformations. This is particularly valuable in the development of unconventional synthetic pathways, where understanding the underlying mechanism can lead to the optimization of reaction conditions and the discovery of new catalytic systems.
Furthermore, computational modeling can be used to predict the non-linear optical (NLO) properties of indenopyran derivatives. researchgate.net Molecules with large NLO responses are of great interest for applications in photonics and optoelectronics. Theoretical calculations can screen potential candidates before their synthesis, saving significant time and resources.
The following table outlines the application of computational methods in the study of indenopyran and related organic molecules.
| Computational Method | Predicted Properties | Application in Research | Relevant Research |
| Density Functional Theory (DFT) | Electronic structure (HOMO-LUMO energies), molecular geometry, vibrational frequencies. | Prediction of reactivity, electronic and optical properties; rational design of new derivatives. | A Computational Study of Structural, Electronic, and Nonlinear Optical Properties of Phenylpyrroles. researchgate.net |
| Time-Dependent DFT (TD-DFT) | UV-vis absorption spectra, excited state properties. | Understanding photophysical processes, designing fluorescent materials. | Meta-Substituted Asymmetric Azobenzenes: Insights into Structure–Property Relationship. mdpi.com |
| Molecular Docking | Binding modes and affinities of molecules with biological targets. | In-silico screening for potential drug candidates. | Anticancer Activity of Indeno[1,2-b]-Pyridinol Derivative as a New DNA Minor Groove Binding Catalytic Inhibitor of Topoisomerase IIα. nih.gov |
Q & A
Q. What are the common synthetic routes for preparing indeno[2,1-b]pyran derivatives, and what limitations exist in current methodologies?
Current synthetic approaches for indeno[2,1-b]pyran derivatives include zirconium-mediated coupling of benzyne with acyl cyanides, cyclization of phenylglutaric acids, and nucleophilic additions to tetrazines . However, these methods often suffer from harsh reaction conditions (e.g., high temperatures), reliance on metal catalysts, and limited substrate scope. For example, cyclization routes may require precise stoichiometric control to avoid side products, while metal-mediated pathways introduce challenges in catalyst recovery and purity . Researchers should prioritize optimizing reaction parameters (e.g., solvent systems, temperature gradients) and exploring alternative activation strategies, such as photochemical or enzymatic catalysis, to mitigate these limitations.
Q. Which analytical techniques are most effective for characterizing the structure of 4-butyl-2-phenyl-indeno[2,1-b]pyran?
Key techniques include:
- FTIR Spectroscopy : To identify functional groups (e.g., C=O, C-O) and confirm substitution patterns .
- X-ray Diffraction (XRD) : For resolving crystallographic details, including bond angles and spatial arrangement of the butyl and phenyl substituents .
- NMR Spectroscopy : ¹H/¹³C NMR to assign proton environments and verify regioselectivity in synthesis .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula and isotopic patterns .
Cross-validation using multiple techniques is critical, as XRD alone may not resolve dynamic conformational changes in solution.
Advanced Research Questions
Q. How can discrepancies in thermochemical data (e.g., enthalpies of formation) for indeno[2,1-b]pyran derivatives be resolved?
Discrepancies arise in phase-specific measurements (gas vs. solid) due to variations in group additivity values (GAVs) and reference substance contributions (RSCs). For example, 6-phenylindeno[2,1-b]pyran exhibits large deviations between gas-phase and solid-phase enthalpy values, likely due to intermolecular interactions (e.g., π-stacking) in the solid state . To address this:
Q. What strategies can overcome substrate limitations in the synthesis of indeno[2,1-b]pyran derivatives with bulky substituents (e.g., 4-butyl groups)?
Bulky substituents hinder traditional cyclization or coupling reactions due to steric hindrance. Advanced strategies include:
- Cascade Bicyclizations : Utilize o-alkynyl aldehydes or ketones to generate fused rings in a single step, minimizing intermediate isolation .
- Microwave-Assisted Synthesis : Enhance reaction efficiency and reduce side products by optimizing energy input for sterically crowded systems.
- Directed C-H Activation : Employ transition-metal catalysts (e.g., Pd, Rh) to selectively functionalize positions adjacent to existing substituents .
Preliminary DFT modeling of transition states can guide reagent selection to avoid steric clashes.
Q. How do electronic effects of substituents (e.g., phenyl vs. butyl) influence the photophysical properties of indeno[2,1-b]pyran derivatives?
Electron-donating groups (e.g., phenyl) enhance conjugation and redshift absorption/emission spectra, while alkyl groups (e.g., butyl) primarily affect solubility and sterics. To investigate:
- Perform UV-Vis and fluorescence spectroscopy in varying solvents to assess solvatochromism.
- Compare HOMO-LUMO gaps via cyclic voltammetry and computational methods (e.g., TD-DFT) .
- Correlate substituent Hammett parameters (σ) with spectral shifts to quantify electronic contributions.
Data Contradiction Analysis
Q. Why do computational models sometimes fail to predict the stability of indeno[2,1-b]pyran derivatives accurately?
Discrepancies often stem from:
- Neglect of Non-Covalent Interactions : Van der Waals forces or π-π stacking in solid-state configurations are poorly modeled in gas-phase calculations .
- Incomplete Basis Sets : Limited atomic orbital basis in DFT can misestimate steric and electronic effects.
- Thermal Corrections : Errors in entropy or enthalpy adjustments for experimental conditions (e.g., pressure, temperature gradients).
Mitigation involves hybrid QM/MM approaches and benchmarking against experimental thermochemical datasets .
Methodological Recommendations
- Synthetic Optimization : Screen solvent polarity and catalyst loading to enhance yields of 4-butyl-2-phenyl derivatives .
- Phase-Specific Validation : Always compare computational data with phase-matched experimental results (e.g., gas-phase DFT vs. gas-phase calorimetry) .
- Cross-Disciplinary Collaboration : Integrate synthetic chemistry with computational modeling and advanced spectroscopy for holistic insights.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
